ARV-771

Description

Properties

IUPAC Name |

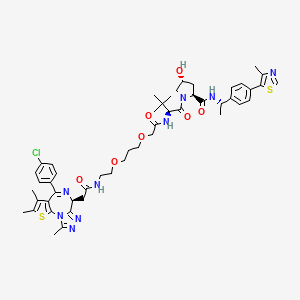

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOGZKGXGLHDGS-QQRWPDCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARV-771 as a PROTAC for BET Degradation: A Technical Guide

Executive Summary: The landscape of targeted therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate pathogenic proteins rather than merely inhibiting them. ARV-771 is a pioneering PROTAC designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical epigenetic readers implicated in the transcriptional regulation of key oncogenes. By hijacking the cell's own ubiquitin-proteasome system, this compound induces the rapid and efficient degradation of these proteins, demonstrating superior potency and efficacy compared to traditional BET inhibitors in preclinical cancer models. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, preclinical data, and the experimental methodologies used to characterize its activity.

Introduction to PROTACs and BET Proteins

The Ubiquitin-Proteasome System and PROTAC Technology

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, maintaining protein homeostasis by removing misfolded or no-longer-needed proteins. PROTACs are heterobifunctional molecules that leverage this system for therapeutic purposes.[1] They consist of two distinct ligands connected by a flexible linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[3]

The Bromodomain and Extra-Terminal (BET) Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators.[4] They act as "readers" of the histone code, binding to acetylated lysine residues on histone tails and other proteins through their conserved tandem bromodomains (BD1 and BD2).[4][5] This binding recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation.[5] BRD4, in particular, is a well-established co-activator of oncogenic transcription factors, including c-MYC and Nuclear Factor-κB (NF-κB), making BET proteins attractive targets for cancer therapy.[5][6]

This compound: A PROTAC BET Degrader

Chemical Structure and Properties

This compound is a potent, small-molecule, pan-BET degrader.[2][7] Its structure consists of a triazolo-diazepine acetamide moiety that binds to the bromodomains of BET proteins, a linker, and a ligand that engages the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] An inactive diastereomer, ARV-766, which cannot bind to VHL, serves as a negative control in experiments.[3][7] this compound was optimized for favorable physicochemical and pharmacokinetic properties for in vivo studies.[7][8]

-

Solubility: Soluble in organic solvents like DMSO, ethanol, and DMF.[10]

Mechanism of Action

This compound functions by forming a ternary complex between a BET protein (BRD2, BRD3, or BRD4) and the VHL E3 ligase. This proximity, induced by the PROTAC, leads to the poly-ubiquitination of the BET protein, tagging it for subsequent degradation by the 26S proteasome. The degradation of BET proteins, particularly BRD4, disrupts the transcriptional programs of key oncogenes like c-MYC and androgen receptor (AR), leading to cell cycle arrest and apoptosis in cancer cells.[7][11]

Preclinical Efficacy and Biological Effects

In Vitro Degradation and Binding Affinity

This compound demonstrates high binding affinity for the bromodomains of BRD2, BRD3, and BRD4. This strong binding translates into potent and rapid degradation of these proteins in various cancer cell lines.

Table 1: Binding Affinities (Kd) of this compound for BET Bromodomains [12][13]

| Bromodomain | Binding Affinity (Kd, nM) |

|---|---|

| BRD2 (BD1) | 34 |

| BRD2 (BD2) | 4.7 |

| BRD3 (BD1) | 8.3 |

| BRD3 (BD2) | 7.6 |

| BRD4 (BD1) | 9.6 |

| BRD4 (BD2) | 7.6 |

Table 2: In Vitro Degradation and Functional Potency of this compound [7][12][14][15]

| Cell Line | Cancer Type | Target | Metric | Potency |

|---|---|---|---|---|

| 22Rv1 | Castration-Resistant Prostate Cancer | BRD2/3/4 | DC50 | < 5 nM |

| VCaP | Castration-Resistant Prostate Cancer | BRD2/3/4 | DC50 | < 5 nM |

| LnCaP95 | Castration-Resistant Prostate Cancer | BRD2/3/4 | DC50 | < 5 nM |

| 22Rv1 | Castration-Resistant Prostate Cancer | c-MYC | IC50 | < 1 nM |

| HepG2 | Hepatocellular Carcinoma | BRD2/3/4 | Effective Degradation | 0.1 µM |

| Hep3B | Hepatocellular Carcinoma | BRD2/3/4 | Effective Degradation | 0.1 µM |

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition.

Downstream Signaling Effects

The degradation of BET proteins by this compound leads to significant downstream consequences on oncogenic signaling pathways.

-

c-MYC Suppression: As a critical downstream effector of BET proteins, c-MYC protein and mRNA levels are rapidly depleted following this compound treatment.[7][12]

-

Androgen Receptor (AR) Signaling: In prostate cancer models, this compound suppresses both full-length AR (FL-AR) and AR splice variant (AR-V7) expression at the mRNA level, an effect not observed with BET inhibitors.[7][14] This leads to the downregulation of AR-regulated genes.[12]

-

NF-κB Pathway: BET proteins are known to regulate NF-κB signaling.[5] this compound treatment leads to the depletion of NF-κB transcriptional targets such as Bcl-xL and XIAP in mantle cell lymphoma models.[6]

-

Apoptosis Induction: this compound induces apoptosis, evidenced by increased caspase activation and PARP cleavage in multiple cancer cell lines.[3][11][14]

Anti-proliferative and Pro-apoptotic Activity

This compound exhibits potent anti-proliferative effects across various cancer cell lines, often orders of magnitude more potent than corresponding BET inhibitors.[7] This activity is linked to the induction of cell cycle arrest and apoptosis.[11]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines [3][11]

| Cell Line | Cancer Type | Assay Duration | IC50 / Effect |

|---|---|---|---|

| 22Rv1 | Castration-Resistant Prostate Cancer | 72 h | ~10 nM |

| VCaP | Castration-Resistant Prostate Cancer | 72 h | ~1 nM |

| LnCaP95 | Castration-Resistant Prostate Cancer | 72 h | ~10 nM |

| Hep3B | Hepatocellular Carcinoma | 24-72 h | Dose-dependent inhibition from 0.25 µM |

| HepG2 | Hepatocellular Carcinoma | 24-72 h | Dose-dependent inhibition from 0.25 µM |

In Vivo Efficacy in Xenograft Models

Subcutaneous administration of this compound has demonstrated significant anti-tumor activity in mouse xenograft models of castration-resistant prostate cancer and hepatocellular carcinoma.[7][11]

Table 4: In Vivo Pharmacodynamic Effects of this compound in 22Rv1 Xenografts [12]

| Treatment | Dose | Duration | BRD4 Downregulation | c-MYC Downregulation |

|---|

| this compound | 10 mg/kg (s.c., daily) | 3 days | 37% | 76% |

Table 5: In Vivo Efficacy of this compound in Xenograft Models [3][8][11]

| Xenograft Model | Dose Regimen | Outcome |

|---|---|---|

| 22Rv1 (CRPC) | 30 mg/kg (s.c., daily) | Tumor regression |

| VCaP (CRPC) | Intermittent dosing | Tumor growth inhibition |

| HepG2 (HCC) | Not specified | Reduced tumor volume and weight |

Key Experimental Methodologies

The characterization of this compound involves a series of standard and specialized assays to determine its efficacy from the molecular to the whole-organism level.

Cell Culture

-

Cell Lines: Castration-resistant prostate cancer (22Rv1, VCaP, LnCaP95) and hepatocellular carcinoma (HepG2, Hep3B, HCCLM3) cell lines are commonly used.[3][11]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

c-MYC ELISA

-

Protocol:

-

Seed 22Rv1 cells (e.g., 30,000 cells/well) in a 96-well plate.[13]

-

After 24 hours, treat with a serial dilution of this compound for 16 hours.[3]

-

Lyse the cells and measure total c-MYC protein levels using a commercially available ELISA kit according to the manufacturer's instructions.

-

Normalize results to total protein concentration or cell number.

-

Calculate IC50 values using non-linear regression analysis.

-

Cell Viability Assay

-

Protocol (MTS/MTT Assay):

-

Seed cells (e.g., 5,000 cells/well for 22Rv1) in 96-well plates and allow them to attach.[13]

-

Treat with a 10-point serial dilution of this compound for 72 hours.[13]

-

Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Express results as a percentage of the vehicle-treated control and calculate IC50 values.

-

In Vivo Xenograft Studies

-

Protocol:

-

Animal Models: Use immunodeficient mice (e.g., male Nu/Nu or CB17 SCID).[3][12]

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 22Rv1 cells in Matrigel) into the flank of each mouse.

-

Treatment: When tumors reach a palpable volume (e.g., 150-200 mm³), randomize mice into treatment cohorts (e.g., vehicle control, this compound at 10 or 30 mg/kg).[3]

-

Administer treatment via a clinically relevant route, such as subcutaneous injection, on a specified schedule (e.g., daily or intermittently).[3][8]

-

Monitoring: Measure tumor volumes with calipers regularly (e.g., 2-3 times per week) and monitor animal body weight as a measure of toxicity.[11]

-

Pharmacodynamics: At the end of the study (or in a satellite group), harvest tumors at a specific time point after the last dose (e.g., 8 hours) to analyze protein levels (BRD4, c-MYC) by Western blot or immunohistochemistry.[3][8]

-

Efficacy Analysis: Compare tumor growth inhibition (TGI) or regression between treated and vehicle groups.

-

Conclusion and Future Directions

This compound exemplifies the therapeutic potential of the PROTAC modality. By inducing the catalytic degradation of BET proteins, it achieves a more profound and durable suppression of oncogenic signaling than traditional inhibitors. Preclinical data in prostate cancer and other malignancies show superior potency and the ability to overcome some mechanisms of resistance to inhibitor-based therapies.[7] The successful in vivo activity of this compound has paved the way for the clinical development of other PROTAC degraders, not only for BET proteins but for a wide range of previously "undruggable" targets. Future research will likely focus on optimizing the pharmacokinetic properties of BET degraders, exploring combination therapies, and expanding their application to a broader range of diseases.[6][16]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C49H60ClN9O7S2 | CID 126619980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Synthesis of ARV-771

Abstract

This compound is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader developed using the Proteolysis-Targeting Chimera (PROTAC) technology. It is a bifunctional molecule designed to induce the degradation of BET family proteins—BRD2, BRD3, and BRD4—which are crucial regulators of gene transcription and are implicated in various cancers, including castration-resistant prostate cancer (CRPC). This document provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a hetero-bifunctional molecule comprising three key components: a ligand that binds to the BET bromodomains, a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. This design enables the hijacking of the cell's natural protein disposal system to specifically target and eliminate BET proteins.

Chemical Formula: C₄₉H₆₀ClN₉O₇S₂[1]

Molecular Weight: 986.65 g/mol

CAS Number: 1949837-12-0

SMILES: C--INVALID-LINK--C)C=C1)NC([C@@H]3C--INVALID-LINK--(C)C)NC(COCCCOCCNC(C[C@@H]4N=C(C5=CC=C(C=C5)Cl)C6=C(N7C(C)=NN=C47)SC(C)=C6C)=O)=O)=O)O)=O

Inactive Diastereomer: ARV-766 is an inactive diastereomer of this compound. It has the opposite configuration at the hydroxyproline moiety of the VHL ligand, which prevents it from binding to VHL, thus serving as a negative control in experiments.[2][3]

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions by inducing proximity between BET proteins and the VHL E3 ubiquitin ligase. This process involves the formation of a ternary complex (BET protein–this compound–VHL), which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein.[4][5] The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[6] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules. The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-MYC and the Androgen Receptor (AR), ultimately inducing apoptosis and inhibiting tumor growth.[4][7]

Synthesis of this compound

The synthesis of this compound involves the conjugation of the BET-binding ligand with the VHL E3 ligase-binding ligand via a linker. A key publication outlines the procedure for the synthesis of this compound and its inactive diastereomer, ARV-766.[8] The process begins with the preparation of key intermediates.

Procedure for the Synthesis of this compound (Adapted from Raina et al., 2016):

-

Preparation of (S)-tert-butyl-1-(4-bromophenyl)-ethyl carbamate: (S)-1-(4-bromophenyl)ethanamine is reacted with NaHCO₃ and di-tert-butyl dicarbonate in a mixture of 1,4-dioxane and water. The mixture is stirred overnight, and the product is extracted and purified.[8]

-

Coupling Reactions: The synthesis proceeds through a series of coupling reactions to build the complete molecule. The BET-binding moiety is derived from a triazolo-diazepine acetamide structure, which has been used in clinical BET inhibitors.[8]

-

Linker Attachment: A suitable linker, often containing polyethylene glycol (PEG) units to improve solubility and pharmacokinetic properties, is attached to the BET-binding moiety.

-

Conjugation to VHL Ligand: The final step involves conjugating the BET ligand-linker intermediate with the HIF-1α–derived (R)-hydroxyproline-containing VHL E3 ligase-binding ligand to yield this compound.[8]

-

Purification: The final compound is purified using techniques such as flash chromatography and preparative HPLC to ensure high purity (≥98%).

Quantitative Biological Data

This compound has demonstrated potent and broad activity across various preclinical models. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains

| Target Bromodomain | Binding Affinity (Kd) (nM) |

| BRD2(1) | 34[9][10] |

| BRD2(2) | 4.7[9][10] |

| BRD3(1) | 8.3[9][10] |

| BRD3(2) | 7.6[9][10] |

| BRD4(1) | 9.6[9][10] |

| BRD4(2) | 7.6[9][10] |

Table 2: In Vitro Potency of this compound in Cancer Cell Lines

| Parameter | Cell Line(s) | Value | Reference(s) |

| BET Degradation (DC₅₀) | 22Rv1, VCaP, LnCaP95 (CRPC) | < 5 nM | [2][8][10] |

| c-MYC Depletion (IC₅₀) | 22Rv1 (CRPC) | < 1 nM | [2][8][10] |

| Anti-proliferative (IC₅₀) | Mino (Mantle Cell Lymphoma) | 17 ± 7 nM (apoptosis) | [11] |

| MDA-MB-231 (Breast Cancer) | 0.12 ± 0.04 µM | [11] | |

| MDA-MB-436 (Breast Cancer) | 0.45 ± 0.02 µM | [11] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| 22Rv1 CRPC Xenograft | 10 mg/kg, daily, subcutaneous | 37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue. | [10] |

| 22Rv1 CRPC Xenograft | 30 mg/kg, daily, subcutaneous | Induced tumor regression. | [11][12][13] |

| VCaP CRPC Xenograft | Not specified | Efficacious in suppressing tumor growth. | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Western Blot for BET Protein Degradation

-

Objective: To visually assess the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

-

Methodology:

-

Cell Culture and Treatment: Seed CRPC cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 16 hours).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

-

c-MYC and Androgen Receptor (AR) ELISA

-

Objective: To quantify the levels of the downstream effector proteins c-MYC and AR following this compound treatment.

-

Methodology:

-

Cell Culture and Treatment: Seed 22Rv1 (for c-MYC) or VCaP (for AR) cells in 96-well plates (30,000-40,000 cells/well).[9] Treat cells with a serial dilution of this compound for 16 hours.[3][9]

-

Lysis and Assay: Lyse the cells and perform the ELISA according to the manufacturer's protocol for the specific kit (e.g., PathScan Total PSA/KLK3 Sandwich ELISA Kit for AR).[8][9]

-

Data Analysis: Measure absorbance using a plate reader. Generate a dose-response curve and calculate the IC₅₀ value for protein depletion using appropriate software (e.g., GraphPad Prism).[8]

-

Cell Proliferation and Apoptosis Assays

-

Objective: To determine the effect of this compound on cell viability and the induction of apoptosis.

-

Methodology:

-

Cell Proliferation (e.g., CellTiter-Glo®):

-

Seed cells (e.g., 5,000 cells/well in a 96-well plate) and treat with a serial dilution of this compound for 72 hours.[9]

-

Add CellTiter-Glo® reagent to each well, incubate, and measure luminescence to quantify ATP levels, which correlate with cell viability.

-

-

Apoptosis (Caspase-Glo® 3/7 Assay):

-

Apoptosis (PARP Cleavage):

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., male Nu/Nu or CB17 SCID) implanted subcutaneously with human cancer cells (e.g., 5 x 10⁶ 22Rv1 cells in Matrigel).[8]

-

Treatment: Once tumors reach a specified volume (e.g., >200 mm³), randomize mice into treatment and vehicle control groups.[8]

-

Dosing: Administer this compound (e.g., 10-30 mg/kg) or vehicle via a suitable route (e.g., subcutaneous injection) on a defined schedule (e.g., daily for 3 weeks).[8][12]

-

Monitoring: Measure tumor volumes and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, harvest tumors and plasma for analysis of target protein levels (e.g., BRD4, c-MYC) and drug concentration.[8][10]

-

Conclusion

This compound is a highly potent and effective BET protein degrader that exemplifies the therapeutic potential of PROTAC technology. Its ability to catalytically induce the degradation of BRD2, BRD3, and BRD4 proteins translates to superior efficacy compared to traditional BET inhibitors in preclinical models of solid tumors like castration-resistant prostate cancer. The detailed structural information, synthesis routes, and experimental data presented in this guide provide a solid foundation for further research and development in the field of targeted protein degradation.

References

- 1. This compound | C49H60ClN9O7S2 | CID 126619980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

ARV-771: A Technical Guide to its Discovery and Development as a BET-Degrading PROTAC

This document provides a comprehensive technical overview of ARV-771, a potent, small-molecule degrader of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed using the Proteolysis-Targeting Chimera (PROTAC) technology, this compound represents a significant advancement in the targeted degradation of disease-relevant proteins, particularly in the context of oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters. Overexpression or aberrant activity of BET proteins, particularly BRD4, is implicated in the pathogenesis of various cancers, including castration-resistant prostate cancer (CRPC) and mantle cell lymphoma (MCL), often through the upregulation of key oncogenes like c-MYC and the Androgen Receptor (AR).[1][2]

While traditional small-molecule inhibitors (BETi) like JQ1 and OTX015 can block the function of BET proteins, their efficacy can be limited by reversible binding and the accumulation of BET proteins, which may compromise their therapeutic activity.[1] PROTACs offer an alternative therapeutic modality. Instead of merely inhibiting the target protein, they hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation and removal of the target protein.

This compound was designed as a heterobifunctional molecule. One end binds to the bromodomains of BET proteins, and the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the poly-ubiquitination of the BET protein, marking it for destruction by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, offering the potential for improved potency and a more durable response compared to occupancy-driven inhibitors.[1][5]

Mechanism of Action

The mechanism of this compound involves the formation of a ternary complex between the BET protein, this compound, and the VHL E3 ligase. This process is central to its function as a protein degrader.

-

Ternary Complex Formation : this compound simultaneously binds to a bromodomain of a BET protein (BRD2, BRD3, or BRD4) and to the VHL E3 ligase, bringing them into close proximity.[6]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein.

-

Proteasomal Degradation : The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome unfolds and degrades the tagged BET protein into small peptides.

-

Catalytic Cycle : After degradation of the target protein, this compound and the E3 ligase are released and can engage another BET protein, enabling a catalytic cycle of degradation.[7]

This degradation of BET proteins leads to the transcriptional repression of key oncogenes, including c-MYC and those regulated by the androgen receptor, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][7]

Quantitative Preclinical Data

The preclinical development of this compound involved extensive characterization of its binding affinity, degradation potency, and in vitro and in vivo efficacy.

This table summarizes the dissociation constants (Kd) of this compound for the individual bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4. Lower Kd values indicate stronger binding.

| Target Protein | Bromodomain | Dissociation Constant (Kd) (nM) |

| BRD2 | BD1 | 34[3][8] |

| BD2 | 4.7[3][8] | |

| BRD3 | BD1 | 8.3[3][8] |

| BD2 | 7.6[3][8] | |

| BRD4 | BD1 | 9.6[3][8] |

| BD2 | 7.6[3][8] |

This table details the cellular potency of this compound in degrading BET proteins and its downstream effect on c-MYC levels in castration-resistant prostate cancer (CRPC) cell lines.

| Cell Line | Parameter | Value |

| 22Rv1 | DC₅₀ (BRD2/3/4 Degradation) | < 5 nM[3][7] |

| 22Rv1 | IC₅₀ (c-MYC Depletion) | < 1 nM[3][7] |

| VCaP | DC₅₀ (BRD2/3/4 Degradation) | Not specified, but potent degradation observed[9] |

| VCaP | IC₅₀ (c-MYC Depletion) | < 1 nM[9] |

| LnCaP95 | DC₅₀ (BRD2/3/4 Degradation) | Not specified, but potent degradation observed[9] |

| LnCaP95 | IC₅₀ (c-MYC Depletion) | ~1 nM[9] |

This table presents the results from in vivo studies, demonstrating the anti-tumor activity of this compound in mouse models of CRPC.

| Xenograft Model | Animal Strain | Treatment | Outcome |

| 22Rv1 | Nu/Nu Mice | 10 mg/kg, s.c., daily for 3 days | 37% BRD4 downregulation; 76% c-MYC downregulation in tumor tissue[3][9] |

| 22Rv1 | Nu/Nu Mice | 30 mg/kg, s.c., daily | Dose-dependent tumor regression[2][9][10] |

| VCaP | CB17 SCID Mice | Intermittent dosing (Q3D or 3 days on/4 off) | ~60% Tumor Growth Inhibition (TGI)[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

CRPC cell lines (22Rv1, VCaP, LnCaP95) and hepatocellular carcinoma cell lines (HepG2, Hep3B) were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.

-

Cell Lysis : Cells were seeded and treated with various concentrations of this compound for a specified duration (e.g., 16 or 24 hours). After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, AR, PARP, or β-actin (as a loading control).

-

Detection : After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Seeding : 22Rv1 cells (30,000 cells/well) for c-MYC ELISA or VCaP cells (40,000 cells/well) for AR ELISA were seeded in 96-well plates.[8]

-

Treatment : Cells were treated with a serial dilution of this compound for 16 hours.[8][9]

-

Assay : Following treatment, cell lysates were prepared and analyzed using commercially available ELISA kits for c-MYC or AR according to the manufacturer's instructions. Absorbance was read on a plate reader, and concentrations were calculated against a standard curve.

-

Cell Seeding : Cells were seeded in 96-well plates at an appropriate density.

-

Treatment : After allowing cells to adhere overnight, they were treated with various concentrations of this compound for 72 hours.[9]

-

Viability Measurement : Cell viability was assessed using reagents such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was measured using a plate reader.

-

Data Analysis : Results were normalized to vehicle-treated controls, and IC₅₀ values were calculated using non-linear regression analysis.

-

Apoptosis : Apoptosis was quantified by measuring caspase 3/7 activity using the Caspase-Glo 3/7 assay (Promega) after 24 hours of treatment.[9] Alternatively, apoptosis was assessed by flow cytometry after staining with Annexin V and propidium iodide (PI).[4] Cleavage of PARP, a hallmark of apoptosis, was detected by Western blot.[4][7]

-

Cell Cycle : Cells were treated with this compound for 24 hours, harvested, and fixed in 70% ethanol.[4] Cells were then stained with PI containing RNase A, and the DNA content was analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).[4]

-

Animal Models : Male immunodeficient mice (e.g., Nu/Nu or CB17 SCID) were used.[2][9]

-

Tumor Implantation : 22Rv1 or VCaP cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.

-

Treatment : When tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into treatment and vehicle groups. This compound was formulated (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered subcutaneously at specified doses and schedules.[2][3]

-

Monitoring : Tumor volumes and body weights were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (Length × Width²)/2.

-

Pharmacodynamic Analysis : At the end of the study, tumors were excised, and protein levels of BRD4 and c-MYC were analyzed by Western blot or ELISA to confirm target engagement and downstream effects.[3][9]

Conclusion

The discovery and development of this compound have provided a robust proof-of-concept for the use of PROTAC technology in targeting solid tumors.[2][9] By inducing the degradation of BET proteins, this compound demonstrates superior potency and efficacy compared to traditional BET inhibitors in preclinical models of castration-resistant prostate cancer.[2] Its mechanism of action, which leads to the suppression of critical oncogenic drivers like c-MYC and the androgen receptor, results in significant anti-tumor activity both in vitro and in vivo. The comprehensive preclinical data and detailed methodologies outlined in this guide underscore the rigorous scientific process behind its development and provide a valuable resource for the scientific community engaged in targeted protein degradation and cancer drug discovery.

References

- 1. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

ARV-771: A Technical Overview of Binding Affinity and Mechanism of Action for BRD2, BRD3, and BRD4

ARV-771 is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology[1][2]. It is designed to target the BET family proteins—BRD2, BRD3, and BRD4—for degradation by hijacking the body's natural protein disposal system[1][2][3]. This technical guide provides an in-depth look at the binding affinity of this compound for these proteins, the experimental protocols used to determine these affinities, and the underlying mechanism of action.

Binding Affinity of this compound for BET Bromodomains

This compound exhibits a high binding affinity for the individual bromodomains of BRD2, BRD3, and BRD4. The dissociation constants (Kd) are in the nanomolar range, indicating a strong interaction between this compound and its target proteins.

| Target Protein | Bromodomain | Dissociation Constant (Kd) |

| BRD2 | BD1 | 34 nM[4][5] |

| BD2 | 4.7 nM[4][5] | |

| BRD3 | BD1 | 8.3 nM[4][5] |

| BD2 | 7.6 nM[4][5] | |

| BRD4 | BD1 | 9.6 nM[4][5] |

| BD2 | 7.6 nM[4][5] |

Mechanism of Action: PROTAC-Mediated Degradation

As a PROTAC, this compound functions by inducing the formation of a ternary complex between the target BET protein and an E3 ubiquitin ligase[6]. This compound is composed of a moiety that binds to the BET bromodomains, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ligase[1][7]. This proximity leads to the poly-ubiquitination of the BET protein, marking it for degradation by the proteasome[1][2]. This degradation of BRD2, BRD3, and BRD4 has shown to be effective in cellular models of castration-resistant prostate cancer (CRPC)[8][9]. The degradation of these proteins leads to the suppression of downstream signaling pathways, such as that of the androgen receptor (AR) and c-MYC, ultimately inducing apoptosis in cancer cells[1][8][10]. The degradation of BRD4 by this compound has been shown to be dependent on VHL and the proteasome[11][12].

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to BRD proteins is commonly determined using biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

TR-FRET is a robust, homogeneous assay suitable for high-throughput screening[13][14].

-

Principle: This assay measures the proximity between two molecules labeled with fluorescent dyes, a donor (e.g., Terbium chelate) and an acceptor (e.g., a dye-labeled ligand)[13][15]. When a BET protein, tagged with a donor fluorophore (often via an antibody), and a ligand labeled with an acceptor fluorophore are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength[16][17]. A compound that binds to the BET protein will displace the acceptor-labeled ligand, leading to a decrease in the FRET signal[17].

-

Typical Protocol:

-

Reagent Preparation: All reagents, including the His-tagged BRD4 protein, a biotinylated BET bromodomain ligand, a Terbium-labeled anti-His antibody (donor), and a streptavidin-dye conjugate (acceptor), are prepared in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[15][16].

-

Compound Addition: Serial dilutions of the test compound (like this compound) are added to the wells of a microtiter plate[13].

-

Protein and Ligand Addition: The BRD protein and the fluorescently labeled ligand are then added to the wells[13][16].

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium[13][14].

-

Signal Detection: The fluorescence is read on a microplate reader capable of TR-FRET measurements, typically by exciting the donor and measuring emission from both the donor and acceptor wavelengths[13].

-

Data Analysis: The ratio of the acceptor to donor emission is calculated, and the data is plotted against the compound concentration to determine the IC50 value, which can be related to the binding affinity.

-

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay widely used for studying molecular interactions[18].

-

Principle: This technology utilizes two types of beads: a donor bead that generates singlet oxygen upon laser excitation, and an acceptor bead that emits light upon receiving the singlet oxygen[18]. If the donor and acceptor beads are brought into close proximity (within 200 nm) by a molecular interaction (e.g., a His-tagged BRD protein binding to a biotinylated histone peptide), a chemiluminescent signal is produced[18][19]. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal[18].

-

Typical Protocol:

-

Reagent Preparation: Prepare solutions of the His-tagged BRD protein, a biotinylated histone H4 peptide, streptavidin-coated acceptor beads, and anti-His-coated donor beads in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4)[20].

-

Compound Dispensing: Add varying concentrations of the inhibitor (this compound) to the assay plate wells.

-

Protein-Peptide Incubation: Add the BRD protein and the biotinylated histone peptide to the wells and incubate at room temperature for a period (e.g., 30 minutes) to allow for binding[20].

-

Bead Addition: Add the donor and acceptor beads to the wells.

-

Final Incubation: Incubate the plate in the dark at room temperature to allow the beads to bind to the protein-peptide complex.

-

Signal Reading: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration to calculate the IC50 value.

-

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. news-medical.net [news-medical.net]

- 16. bmglabtech.com [bmglabtech.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

The Cellular Impact of ARV-771: A Deep Dive into Apoptosis and Cell Cycle Dysregulation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of ARV-771, a potent Proteolysis Targeting Chimera (PROTAC) that selectively degrades Bromodomain and Extra-Terminal (BET) proteins. The focus of this document is to elucidate the mechanisms by which this compound induces apoptosis and disrupts the cell cycle, offering valuable insights for researchers in oncology and drug discovery.

Core Mechanism of Action: BET Protein Degradation

This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BET proteins.[1][2] The degradation of these key transcriptional regulators leads to a cascade of downstream effects, profoundly impacting cell proliferation and survival.

Induction of Apoptosis: Orchestrating Programmed Cell Death

This compound has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines, including those of prostate and hepatocellular carcinoma.[1][2] The apoptotic response is characterized by the activation of key executioner proteins and the downregulation of anti-apoptotic factors.

Key Apoptotic Events:

-

Caspase Activation: Treatment with this compound leads to the activation of caspase-3/7, central executioners of apoptosis.[2]

-

PARP Cleavage: A hallmark of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), is consistently observed following this compound treatment.[1][2]

-

Downregulation of Anti-Apoptotic Proteins: this compound significantly reduces the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, thereby lowering the threshold for apoptosis induction.[1]

-

Annexin V Staining: Increased Annexin V staining is observed in this compound-treated cells, indicating the externalization of phosphatidylserine, an early marker of apoptosis.[1]

Quantitative Analysis of this compound-Induced Apoptosis

| Cell Line | Treatment Condition | Observation | Reference |

| HepG2 | This compound (0.5, 1, 2 µM) for 24h | Dose-dependent increase in apoptosis | [1] |

| Hep3B | This compound (0.5, 1, 2 µM) for 24h | Dose-dependent increase in apoptosis | [1] |

| 22Rv1 | This compound (concentrations not specified) | Significant caspase activation and PARP cleavage | [2] |

| VCaP | This compound (concentrations not specified) | Significant caspase activation | [2] |

| LnCaP95 | This compound (concentrations not specified) | Significant caspase activation | [2] |

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound mediates the degradation of BET proteins, leading to reduced Bcl-2/Bcl-XL and subsequent activation of the caspase cascade, culminating in apoptosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

A key anti-cancer property of this compound is its ability to induce cell cycle arrest, primarily at the G0/G1 phase.[1] This prevents cancer cells from progressing through the cell cycle and replicating their DNA, thereby inhibiting tumor growth.

Molecular Mechanisms of Cell Cycle Arrest:

-

Downregulation of Cyclin D1 and CDKs: this compound treatment leads to a significant decrease in the protein levels of Cyclin D1 and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are critical drivers of the G1 to S phase transition.[1][3]

-

Upregulation of p21/p27: The expression of CDK inhibitors, such as p21 (CDKN1A) and p27, is increased following this compound treatment.[1][3] These proteins bind to and inhibit the activity of CDK-cyclin complexes, enforcing the G1 checkpoint.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

| Cell Line | This compound Concentration | % Cells in G0/G1 Phase (Control) | % Cells in G0/G1 Phase (Treated) | % Cells in S Phase (Control) | % Cells in S Phase (Treated) | Reference |

| HepG2 | 1 µM | 54.83 ± 1.25 | 68.32 ± 1.54 | 35.41 ± 0.98 | 23.17 ± 1.12 | [1] |

| Hep3B | 1 µM | 58.27 ± 1.43 | 72.19 ± 1.67 | 31.59 ± 1.05 | 19.46 ± 0.89 | [1] |

Signaling Pathway for this compound-Induced Cell Cycle Arrest

Caption: this compound-mediated BET protein degradation downregulates c-MYC and Cyclin D1/CDK4/6 while upregulating p21/p27, leading to G0/G1 cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment

-

Cancer cell lines (e.g., HepG2, Hep3B, 22Rv1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

This compound is dissolved in DMSO to prepare a stock solution and diluted to the desired concentrations in cell culture medium for experiments.

Apoptosis Assay (Annexin V/PI Staining)

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Harvest cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with this compound as described above.

-

Harvest cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., BRD4, c-MYC, Cyclin D1, CDK4/6, p21, p27, Bcl-2, Bcl-XL, PARP, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Assessing this compound Effects

Caption: A generalized workflow for investigating the cellular effects of this compound on apoptosis and cell cycle progression.

Conclusion

This compound effectively induces apoptosis and G0/G1 cell cycle arrest in cancer cells by promoting the degradation of BET proteins. This leads to the downregulation of key oncogenic drivers and cell cycle regulators, and the upregulation of tumor suppressors. The detailed mechanisms and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of BET protein degraders in oncology. The provided quantitative data and experimental workflows can serve as a valuable resource for scientists and researchers in the field.

References

- 1. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of VHL E3 Ligase in the Function of ARV-771: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent and selective small molecule degrader of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). It belongs to a novel class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate the target protein entirely. This guide provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on the indispensable role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in its function. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: The VHL-Mediated Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] The degradation of BET proteins by this compound is contingent upon the formation of a ternary complex between the BET protein, this compound, and the VHL E3 ligase complex.[2]

The VHL E3 ligase complex is a multi-subunit protein complex that includes VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[3] In its native physiological role, this complex is responsible for targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3]

This compound hijacks this cellular machinery by bringing a BET protein into close proximity with the VHL E3 ligase. Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein. This polyubiquitination marks the BET protein for recognition and degradation by the 26S proteasome, a large protein complex that proteolytically degrades ubiquitinated proteins. A crucial aspect of this process is its catalytic nature; after the BET protein is degraded, this compound is released and can engage another BET protein and VHL E3 ligase complex, enabling the degradation of multiple target protein molecules.

The functionality of this compound is critically dependent on the VHL E3 ligase. This has been experimentally demonstrated by the observation that the degradation of BRD4 by this compound can be blocked by pre-treatment with an excess of a VHL ligand or a proteasome inhibitor.[4][5]

Quantitative Data on this compound Function

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for BET Bromodomains

| Target | Binding Affinity (Kd, nM) |

| BRD2(1) | 34[6] |

| BRD2(2) | 4.7[6] |

| BRD3(1) | 8.3[6] |

| BRD3(2) | 7.6[6] |

| BRD4(1) | 9.6[6] |

| BRD4(2) | 7.6[6] |

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | DC50 (BET Degradation) | IC50 (c-MYC Depletion) | IC50 (Anti-proliferative) |

| 22Rv1 | < 5 nM[6] | < 1 nM[6] | ~10 nM[4] |

| VCaP | Not explicitly stated, but potent degradation observed[4] | Not explicitly stated | ~1 nM[4] |

| LnCaP95 | Not explicitly stated, but potent degradation observed[4] | Not explicitly stated | ~5 nM[4] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome |

| 22Rv1 | 10 mg/kg/day, s.c. | 37% BRD4 and 76% c-MYC downregulation in tumor tissue after 3 days.[7] |

| 22Rv1 | 30 mg/kg/day, s.c. | Tumor regression.[4] |

| VCaP | Intermittent dosing (every 3 days or 3 days on/4 days off) | 60% tumor growth inhibition.[8] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. ch.promega.com [ch.promega.com]

- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Proteomic Analysis of Mass Limited Tissue Samples for Spatially Resolved Tissue Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pharmacology of ARV-771: A Technical Guide for Researchers

Introduction: ARV-771 is a pioneering small-molecule, pan-BET (Bromodomain and Extra-Terminal) degrader developed using the Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] It represents a significant therapeutic advance over traditional BET inhibitors by inducing the degradation of BET proteins rather than merely blocking their function.[3] This molecule has demonstrated potent anti-tumor activity in preclinical models, particularly in castration-resistant prostate cancer (CRPC), by effectively suppressing key oncogenic signaling pathways.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, designed for researchers and drug development professionals.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual binding brings the BET proteins (BRD2, BRD3, and BRD4) into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] By eliminating the entire protein scaffold, this compound overcomes some limitations of BET inhibitors, which can be compromised by the accumulation of BET proteins.[6]

Pharmacological Properties

Binding Affinity and Degradation Potency

This compound is a pan-BET degrader, binding to the bromodomains of BRD2, BRD3, and BRD4 and inducing their degradation with high potency in cancer cells.[1][7]

| Target | Binding Affinity (Kd) (nM) | Cellular Degradation (DC50) | Cell Line |

| BRD2 (BD1) | 34[1][7] | < 5 nM[2][7][8] | 22Rv1 (CRPC) |

| BRD2 (BD2) | 4.7[1][7] | < 5 nM[2][7][8] | 22Rv1 (CRPC) |

| BRD3 (BD1) | 8.3[1][7] | < 5 nM[2][7][8] | 22Rv1 (CRPC) |

| BRD3 (BD2) | 7.6[1][7] | < 5 nM[2][7][8] | 22Rv1 (CRPC) |

| BRD4 (BD1) | 9.6[1][7] | < 5 nM[2][7][8] | 22Rv1 (CRPC) |

| BRD4 (BD2) | 7.6[1][7] | < 5 nM[2][7][8] | 22Rv1 (CRPC) |

Table 1: Binding affinity and cellular degradation potency of this compound.

In Vitro Efficacy

This compound demonstrates superior efficacy compared to traditional BET inhibitors in various cancer models. It potently suppresses the downstream effector c-MYC and induces apoptosis, whereas inhibitors like JQ-1 and OTX015 are often only cytostatic.[2][8] In CRPC cells, this compound treatment leads to significant caspase activation and PARP cleavage.[8][9][10]

| Parameter | Value | Cell Lines | Notes |

| c-MYC Depletion (IC50) | < 1 nM[7][8] | 22Rv1 | Demonstrates effective downstream target suppression. |

| Antiproliferative Potency | 10- to 500-fold > JQ-1/OTX015[3][7] | 22Rv1, VCaP, LnCaP95 | Highlights the superiority of degradation over inhibition. |

| Apoptosis Induction | Induces significant apoptosis[3] | 22Rv1, VCaP, LnCaP95 | A key advantage over cytostatic BET inhibitors. |

| AR & AR-V7 Suppression | Reduces mRNA and protein levels[2][7][8] | VCaP | Critical for overcoming resistance in CRPC. |

Table 2: Summary of in vitro activity of this compound in cancer cell lines.

In Vivo Efficacy and Pharmacodynamics

This compound exhibits robust in vivo activity in solid tumor xenograft models. Subcutaneous administration leads to significant tumor regression, even in models resistant to standard-of-care therapies like enzalutamide.[2][3]

| Animal Model | Cell Line | Dose & Administration | Key Outcomes |

| Nu/Nu Mice | 22Rv1 (AR-V7+) | 10 mg/kg, s.c., daily[7][8] | Significant reduction in tumor AR-V7 levels.[8] |

| Nu/Nu Mice | 22Rv1 (Enzalutamide-Resistant) | 30 mg/kg, s.c., daily[9] | Tumor regression.[9] |

| CB17 SCID Mice | VCaP | Intermittent Dosing[9][10] | Tumor growth inhibition and BRD4/c-MYC depletion.[2][9] |

| Nude Mice | HepG2 (HCC) | 20 mg/kg, s.c., every other day[11] | Reduced tumor volume and weight.[12] |

Table 3: In vivo efficacy of this compound in mouse xenograft models.

Pharmacodynamic studies confirm on-target activity in vivo, with daily 10 mg/kg subcutaneous injections in 22Rv1 tumor xenografts resulting in a 37% downregulation of BRD4 and a 76% suppression of c-MYC in tumor tissue.[7] Furthermore, this compound treatment significantly lowered circulating PSA levels, a key clinical biomarker for prostate cancer.[2]

Pharmacokinetic Properties

This compound was optimized to have physicochemical properties suitable for in vivo studies.[2][3] A single subcutaneous dose of 10 mg/kg maintains plasma drug levels above the concentration required for efficacy (c-MYC IC90) for 8-12 hours.[2]

| Property | Value |

| Molecular Weight / cPSA / clogD (pH 7.4) | 985 / 208 / 2.55 Ų[2][3] |

| c-MYC IC90 (with 50% mouse serum) | 100 nM[2][3] |

| Aqueous Solubility (PBS) | 17.8 µM[2][3] |

| Permeability (MDCK-MDR1) A to B / B to A | 0.09 / 1.61 x 10-6 cm/s[2] |

Table 4: Physicochemical and pharmacokinetic properties of this compound.

Affected Signaling Pathways

By degrading BET proteins, this compound disrupts the transcriptional regulation of key oncogenes. The two most critical pathways affected in CRPC are Androgen Receptor (AR) signaling and c-MYC signaling. BET proteins act as "reader" proteins that bind to acetylated histones, recruiting transcriptional machinery to gene promoters. Their degradation by this compound evicts them from chromatin, leading to the transcriptional repression of AR, AR-V7, and c-MYC.[2][3]

Mechanisms of Acquired Resistance

Preclinical studies have identified potential mechanisms of acquired resistance to this compound. Resistance is not typically associated with mutations in the target BET proteins but rather with alterations in the components of the E3 ligase machinery that the PROTAC hijacks.[13][14]

-

E3 Ligase Component Downregulation: For VHL-based PROTACs like this compound, resistance can emerge from the depletion or mutation of essential components of the VHL E3 ligase complex, such as Cullin 2 (CUL2).[13] Loss of CUL2 function prevents the formation of a productive ubiquitination complex, thereby rendering this compound ineffective.[13]

-

Drug Efflux Pumps: In multiple myeloma models, resistance has been linked to the upregulation of the drug efflux pump ABCB1.[15]

-

Signaling Pathway Activation: Activation of the β-catenin signaling pathway has also been observed in this compound tolerant multiple myeloma cells.[16]

Notably, cancer cells that develop resistance to a VHL-based degrader may retain sensitivity to a PROTAC that utilizes a different E3 ligase, such as Cereblon (CRBN).[13][14]

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.

Western Blot for Protein Degradation

-

Objective: To quantify the degradation of target proteins (BRD2, BRD3, BRD4, c-MYC, AR) and observe markers of apoptosis (cleaved PARP).

-

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1, VCaP) and allow them to adhere. Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against target proteins (e.g., anti-BRD4, anti-c-MYC, anti-PARP) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-Actin) to normalize results.[12][13]

-

Cell Proliferation Assay

-

Objective: To determine the antiproliferative effect (IC50) of this compound.

-

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound for 72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.[1][10]

-

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., male Nu/Nu or SCID).

-

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 106 22Rv1 cells) mixed with Matrigel into the flank of each mouse.

-

Treatment Initiation: Once tumors reach a palpable volume (e.g., 150-200 mm³), randomize mice into treatment cohorts (e.g., vehicle control, this compound at 10 or 30 mg/kg).

-

Dosing: Administer the compound via the desired route (e.g., subcutaneous injection) according to the planned schedule (e.g., daily).

-

Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the animals. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for BRD4/c-MYC) or immunohistochemistry. Collect blood for biomarker analysis (e.g., PSA ELISA).[2][10][12]

-

Conclusion

This compound is a potent and efficacious pan-BET degrader that validates the therapeutic strategy of targeted protein degradation for solid tumors.[2] Its ability to induce robust degradation of BRD2, BRD3, and BRD4 leads to superior anti-tumor activity compared to traditional BET inhibitors in preclinical models of CRPC and other cancers.[3] By simultaneously suppressing both AR and c-MYC signaling, this compound addresses key drivers of CRPC progression and resistance.[2] While acquired resistance through E3 ligase pathway alterations is a potential clinical challenge, the extensive preclinical data for this compound provides a strong rationale for the continued development of BET degraders as a promising new class of cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PROTACs in the Management of Prostate Cancer [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | PROTAC | BET Degrader | TargetMol [targetmol.com]

- 12. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for ARV-771 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] It functions by inducing the degradation of BET family proteins—BRD2, BRD3, and BRD4.[2][3] this compound accomplishes this by forming a ternary complex between the target BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the BET protein.[2][4] This degradation of BET proteins disrupts downstream signaling pathways, notably by reducing levels of the oncoprotein c-MYC, and has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[3][5][6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its effects on cell viability, protein degradation, and apoptosis.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound-induced BET protein degradation.

Data Presentation: Summary of In Vitro Efficacy

The following tables summarize the quantitative data for this compound's in vitro activity across various cancer cell lines.

Table 1: Potency of this compound in Degrading BET Proteins and Inhibiting c-MYC.

| Cell Line | Target | Assay | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| 22Rv1 | BRD2/3/4 | Western Blot | DC₅₀ | < 5 | [6][7] |

| VCaP | BRD2/3/4 | Western Blot | DC₅₀ | < 5 | [7] |

| LnCaP95 | BRD2/3/4 | Western Blot | DC₅₀ | < 5 | [7] |

| 22Rv1 | c-MYC | ELISA | IC₅₀ | < 1 | [1][7] |

| Hela | BRD4 | Western Blot | DC₅₀ | ~100 |[8] |

DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that inhibits a biological process by 50%.

Table 2: Anti-proliferative and Apoptotic Activity of this compound.

| Cell Line | Assay | Parameter | Value (nM) | Incubation Time | Reference |

|---|---|---|---|---|---|

| Hep3B | Cell Viability | Effective Conc. | 250 | 24, 48, 72h | [3] |

| HepG2 | Cell Viability | Effective Conc. | 250 | 24, 48, 72h | [3] |

| HCCLM3 | Cell Viability | Effective Conc. | 500 | 24, 48, 72h | [3] |

| 22Rv1 | Cell Proliferation | EC₅₀ | 44 | 72h | [1] |

| MOLM-13 | Growth Inhibition | IC₅₀ | 7.45 | 96h | [1] |

| MV4-11 | Growth Inhibition | IC₅₀ | 0.43 | 96h | [1] |

| RS4;11 | Growth Inhibition | IC₅₀ | 2.4 | 96h | [1] |

| Z-138 | Apoptosis Induction | IC₅₀ | 142 | 48h |[1] |

Experimental Protocols

General Guidelines for this compound Handling and Storage

-

Solubility: this compound is soluble in DMSO. For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10-100 mM).[9]

-

Storage: Store the solid compound at -20°C for up to 3 years. Store the DMSO stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.

-

Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (MTS or CellTiter-Glo)

This protocol determines the effect of this compound on cell proliferation and viability.

Caption: Workflow for a typical cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., HepG2, 22Rv1).

-

Complete cell culture medium.

-

96-well clear or opaque-walled plates.

-

This compound stock solution (in DMSO).

-

MTS assay kit (e.g., Promega #G3581) or CellTiter-Glo Luminescent Cell Viability Assay (Promega #G7573).[3][5]

-

Plate reader (absorbance or luminescence).

Procedure:

-

Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[1][9]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. A 10-point, 1:3 dilution series is common.[1][9]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

Add the viability reagent according to the manufacturer's protocol (e.g., 20 µL of MTS reagent or 100 µL of CellTiter-Glo reagent per well).

-

Incubate for the time specified by the manufacturer (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo).

-

Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.

-

Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ or EC₅₀ value using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: Western Blot for BET Protein Degradation

This protocol is used to visualize and quantify the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

Materials:

-

Cancer cell line of interest.

-

6-well or 10 cm culture dishes.

-

This compound stock solution.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a specified duration (e.g., 16 or 24 hours).[3][7] Include a vehicle control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Clear the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-